

In-Depth Technical Guide to Boc-L-phenylalanyl-L-leucine

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Compound of Interest

Compound Name: *Boc-phe-leu-OH*

Cat. No.: *B1630921*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of the protected dipeptide, Boc-L-phenylalanyl-L-leucine. This compound serves as a key intermediate in peptide synthesis and is of significant interest to researchers in drug discovery and development.

Core Structure and Properties

Boc-L-phenylalanyl-L-leucine is a dipeptide composed of L-phenylalanine and L-leucine, with the N-terminus of the phenylalanine residue protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the amino group during peptide bond formation.^[1] The Boc group can be readily removed under mildly acidic conditions.^[2]

The structure of the closely related methyl ester, Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe), has been well-characterized. Its IUPAC name is methyl (2S)-4-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoyl]amino]pentanoate.^[3]

Chemical Structure of Boc-L-phenylalanyl-L-leucine methyl ester:

This structure can be represented by the SMILES string: CC(C)C--INVALID-LINK--OC)NC(=O)-INVALID-LINK--NC(=O)OC(C)(C)C.[³]

Physicochemical Data

Quantitative data for Boc-L-phenylalanyl-L-leucine and its methyl ester are summarized in the table below for easy reference and comparison.

Property	Boc-L-phenylalanyl-L-leucine	Boc-L-phenylalanyl-L-leucine methyl ester
Molecular Formula	C ₂₀ H ₃₀ N ₂ O ₅	C ₂₁ H ₃₂ N ₂ O ₅ ^[3]
Molecular Weight	378.46 g/mol	392.5 g/mol
Monoisotopic Mass	378.21547 Da	392.23112213 Da
Appearance	White to off-white solid	Not specified
Solubility	Soluble in organic solvents like DMF, DCM	Soluble in organic solvents

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of synthesized Boc-L-phenylalanyl-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe) in CDCl₃ (400MHz):

While a detailed spectrum is not publicly available, a publication reports the following chemical shifts (δ ppm): 0.874. Based on the structure and data from similar dipeptides, other expected signals would include those for the Boc group protons, the alpha-protons of both amino acid residues, the side chain protons of phenylalanine and leucine, and the methyl ester protons.

¹³C NMR of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe):

The existence of ¹³C NMR data for Boc-Phe-Leu-OMe has been noted in the PubChem database, although the specific spectral data is not provided.

Mass Spectrometry

The expected mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ of Boc-L-phenylalanyl-L-leucine would be approximately 379.2231. For the methyl ester, the expected m/z for $[M+H]^+$ would be approximately 393.2389.

Infrared (IR) Spectroscopy

The IR spectrum of Boc-L-phenylalanyl-L-leucine would be expected to show characteristic absorption bands for the N-H stretching of the amide and carbamate groups, C=O stretching of the carbamate, amide, and carboxylic acid groups, and aromatic C-H stretching from the phenylalanine residue.

Experimental Protocols

The synthesis of Boc-L-phenylalanyl-L-leucine is a standard procedure in peptide chemistry, typically involving the coupling of Boc-L-phenylalanine to the amino group of L-leucine (or its methyl ester), followed by deprotection of the carboxyl group if necessary.

Synthesis of Boc-L-phenylalanyl-L-leucine methyl ester

This protocol is adapted from general peptide coupling methods.

Materials:

- Boc-L-phenylalanine
- L-leucine methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N-Methylmorpholine (NMM) or Triethylamine (TEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Ethyl acetate
- 5% Sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- Dissolve L-leucine methyl ester hydrochloride in DCM or DMF.
- Add NMM or TEA dropwise at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.
- In a separate flask, dissolve Boc-L-phenylalanine in DCM or DMF.
- Add HOBT to the Boc-L-phenylalanine solution.
- Add the neutralized L-leucine methyl ester solution to the Boc-L-phenylalanine/HOBT mixture.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a solution of DCC in DCM or DMF dropwise to the reaction mixture with constant stirring.
- Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
- Wash the filtrate with 5% sodium bicarbonate solution, water, and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-L-phenylalanyl-L-leucine methyl ester.
- Purify the crude product by column chromatography on silica gel if necessary.

Saponification to Boc-L-phenylalanyl-L-leucine

To obtain the free acid form, the methyl ester can be saponified.

Materials:

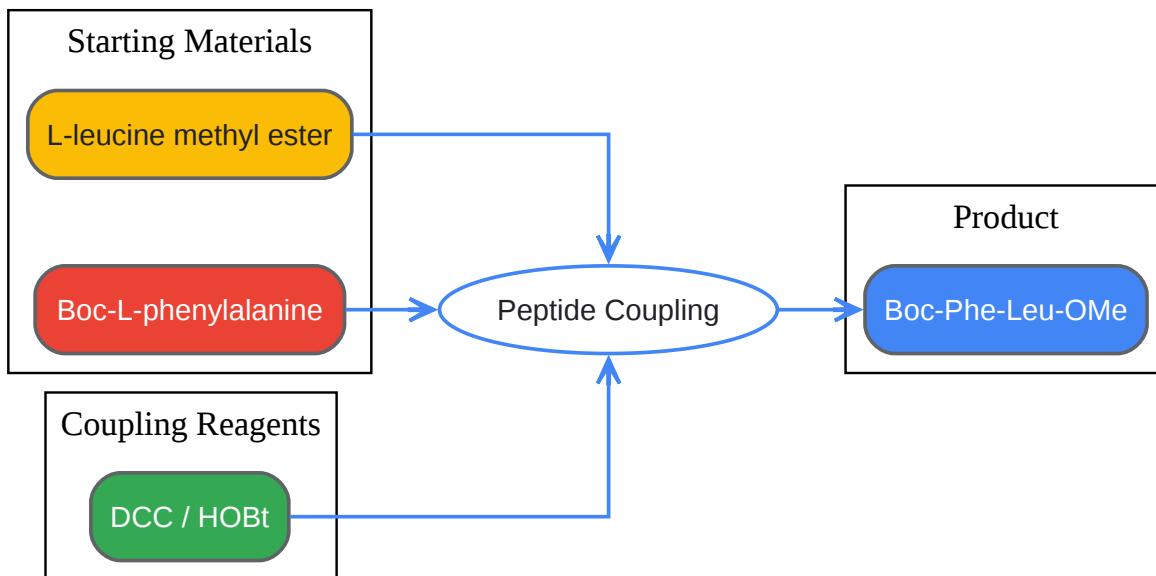
- Boc-L-phenylalanyl-L-leucine methyl ester
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Methanol or Tetrahydrofuran (THF)
- Water
- 1N Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- Dissolve the Boc-L-phenylalanyl-L-leucine methyl ester in a mixture of methanol or THF and water.
- Add a solution of LiOH or NaOH and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the organic solvent under reduced pressure.
- Acidify the aqueous residue to pH 2-3 with 1N HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-phenylalanyl-L-leucine.

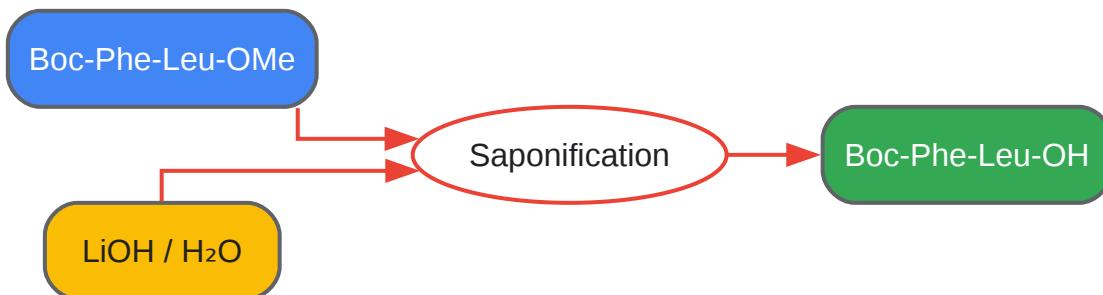
Synthesis and Reaction Workflow

The following diagrams illustrate the key workflows in the synthesis of Boc-L-phenylalanyl-L-leucine.



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Caption: Peptide coupling workflow for the synthesis of Boc-Phe-Leu-OMe.



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Caption: Saponification of the methyl ester to yield the free acid.

Biological Activity

While primarily used as a synthetic intermediate, some studies have investigated the biological activities of Boc-protected dipeptides. Notably, Boc-L-phenylalanyl-L-leucine methyl ester has been shown to exhibit moderate antibacterial activity against Gram-negative bacteria such as *E. coli* and *Salmonella typhimurium*. This suggests a potential for this and similar protected dipeptides as leads in the development of novel antimicrobial agents. Further research is

warranted to explore the mechanism of action and structure-activity relationships of these compounds. The deprotected form, Phe-Leu-OMe, also demonstrates antimicrobial properties.

Applications in Research and Development

Boc-L-phenylalanyl-L-leucine and its derivatives are valuable tools in several areas of research:

- Peptide Synthesis: As a fundamental building block for the synthesis of more complex peptides and proteins.
- Drug Discovery: As a precursor for the development of peptide-based therapeutics.
- Biotechnology: In the creation of bioactive peptides for various applications.
- Neuroscience Research: In the study of neuropeptides and their functions.

This technical guide provides a foundational understanding of Boc-L-phenylalanyl-L-leucine, offering essential data and protocols for its synthesis and characterization. The emerging evidence of its biological activity opens new avenues for its application beyond a simple synthetic intermediate.

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